molecular formula C8H15N3S B13693981 2-Amino-5-(2-hexyl)-1,3,4-thiadiazole

2-Amino-5-(2-hexyl)-1,3,4-thiadiazole

Cat. No.: B13693981
M. Wt: 185.29 g/mol
InChI Key: CJNQFMYHGMORBX-UHFFFAOYSA-N
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Description

2-Amino-5-(2-hexyl)-1,3,4-thiadiazole is a heterocyclic compound containing sulfur and nitrogen atoms within its structure This compound is part of the thiadiazole family, which is known for its diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(2-hexyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of thiosemicarbazide with hexyl isothiocyanate, followed by cyclization in the presence of an acid catalyst. The reaction conditions often require moderate temperatures and controlled pH to ensure the formation of the desired thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(2-hexyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Amino-5-(2-hexyl)-1,3,4-thiadiazole has found applications in several scientific research areas:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.

    Medicine: Research has shown potential anticancer activity, and it is being investigated for use in chemotherapy.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Amino-5-(2-hexyl)-1,3,4-thiadiazole involves its interaction with various molecular targets. In biological systems, it can inhibit the growth of microorganisms by interfering with their metabolic pathways. The compound may also interact with DNA or proteins, leading to cell death in cancer cells. The exact pathways and molecular targets are still under investigation, but its ability to form stable complexes with metal ions is thought to play a role in its biological activity.

Comparison with Similar Compounds

2-Amino-5-(2-hexyl)-1,3,4-thiadiazole can be compared with other thiadiazole derivatives, such as:

    2-Amino-1,3,4-thiadiazole: Lacks the hexyl chain, leading to different solubility and reactivity.

    5-Methyl-2-amino-1,3,4-thiadiazole: Contains a methyl group instead of a hexyl chain, affecting its biological activity and chemical properties.

    2-Amino-5-phenyl-1,3,4-thiadiazole:

The uniqueness of this compound lies in its hexyl chain, which imparts specific hydrophobic properties and influences its interaction with biological membranes and other molecules.

Properties

Molecular Formula

C8H15N3S

Molecular Weight

185.29 g/mol

IUPAC Name

5-hexan-2-yl-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C8H15N3S/c1-3-4-5-6(2)7-10-11-8(9)12-7/h6H,3-5H2,1-2H3,(H2,9,11)

InChI Key

CJNQFMYHGMORBX-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)C1=NN=C(S1)N

Origin of Product

United States

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